REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[CH:6][C:5]([CH:8]([OH:21])[CH2:9][N:10]([CH2:18][CH2:19]O)[C:11](=[O:17])[O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[CH:4][CH:3]=1.C(N(CC)CC)C.CS(Cl)(=O)=O>C1COCC1>[Cl:1][C:2]1[N:7]=[CH:6][C:5]([CH:8]2[O:21][CH2:19][CH2:18][N:10]([C:11]([O:12][C:13]([CH3:14])([CH3:15])[CH3:16])=[O:17])[CH2:9]2)=[CH:4][CH:3]=1
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Name
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tert-butyl (RS)-2-(6-chloropyridin-3-yl)-2-hydroxyethyl(2-hydroxyethyl)carbamate
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Quantity
|
4.68 g
|
Type
|
reactant
|
Smiles
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ClC1=CC=C(C=N1)C(CN(C(OC(C)(C)C)=O)CCO)O
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Name
|
|
Quantity
|
3.5 mL
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Type
|
reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
1.84 mL
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Type
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reactant
|
Smiles
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CS(=O)(=O)Cl
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Name
|
|
Quantity
|
50 mL
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Type
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solvent
|
Smiles
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C1CCOC1
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The reaction mixture was then stirred at room temperature for 2.5 hours
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
to afford a yellow suspension
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Type
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FILTRATION
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Details
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The reaction mixture was then filtered
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Type
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CUSTOM
|
Details
|
to remove triethylamine hydrochloride
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Type
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WASH
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Details
|
washing the
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Type
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FILTRATION
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Details
|
filter with THF (10 ml)
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Type
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TEMPERATURE
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Details
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The filtrate was cooled to 0-5° C.
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Type
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ADDITION
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Details
|
potassium 2-methyl-2-butoxide (15.6 ml, 1.7 M solution in toluene) was added
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Type
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STIRRING
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Details
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The reaction mixture was stirred at room temperature for 15 min
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Duration
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15 min
|
Type
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ADDITION
|
Details
|
poured into EtOAc
|
Type
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WASH
|
Details
|
washed sequentially with water and with saturated brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The organic phase was dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash column chromatography (silica gel; gradient: 0% to 70% EtOAc in hexanes)
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=N1)C1CN(CCO1)C(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.16 g | |
YIELD: PERCENTYIELD | 26% | |
YIELD: CALCULATEDPERCENTYIELD | 26.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |